molecular formula C13H17NO6 B12293487 (4R)-Benzyl-4-deoxy-4-C-nitromethyl--D-arabinopyranoside

(4R)-Benzyl-4-deoxy-4-C-nitromethyl--D-arabinopyranoside

Cat. No.: B12293487
M. Wt: 283.28 g/mol
InChI Key: POWXZODMVVLAHO-UHFFFAOYSA-N
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Description

(4R)-Benzyl-4-deoxy-4-C-nitromethyl–D-arabinopyranoside is a synthetic compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by the presence of a benzyl group, a deoxy sugar moiety, and a nitromethyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-Benzyl-4-deoxy-4-C-nitromethyl–D-arabinopyranoside typically involves multiple steps, including the protection of hydroxyl groups, selective nitration, and deprotection. The starting material is often a protected form of D-arabinopyranoside, which undergoes benzylation to introduce the benzyl group. Subsequent nitration introduces the nitromethyl group at the desired position. The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(4R)-Benzyl-4-deoxy-4-C-nitromethyl–D-arabinopyranoside undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.

    Reduction: The nitromethyl group can be reduced to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Substitution reactions often involve nucleophiles like sodium azide (NaN3) or thiols (R-SH).

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4R)-Benzyl-4-deoxy-4-C-nitromethyl–D-arabinopyranoside has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4R)-Benzyl-4-deoxy-4-C-nitromethyl–D-arabinopyranoside involves its interaction with specific molecular targets. The nitromethyl group can undergo redox reactions, influencing cellular pathways and enzyme activities. The benzyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4R)-Benzyl-4-deoxy-4-C-nitromethyl–D-glucopyranoside: Similar structure but with a different sugar moiety.

    (4R)-Benzyl-4-deoxy-4-C-nitromethyl–D-galactopyranoside: Another similar compound with a different sugar component.

Uniqueness

(4R)-Benzyl-4-deoxy-4-C-nitromethyl–D-arabinopyranoside is unique due to its specific sugar moiety and the position of the nitromethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.

Biological Activity

(4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside , with CAS number 383173-71-5, is a compound that has garnered interest in the field of glycobiology. This compound is notable for its potential applications in various biological activities, including its role as a biochemical reagent in research settings.

  • Molecular Formula : C13H17NO6
  • Molecular Weight : 283.28 g/mol
  • CAS Number : 383173-71-5

Biological Activity

The biological activity of (4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside can be categorized into several key areas:

  • Glycobiology Research :
    • This compound is primarily used as a biochemical reagent in glycobiology, which studies the structure and function of carbohydrates in biological systems. It aids in the exploration of glycan formation and degradation, as well as protein-glycan interactions .
  • Antimicrobial Properties :
    • Preliminary studies suggest that (4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside exhibits potential antimicrobial activity. It has been evaluated for its effectiveness against various pathogens, including bacteria and viruses .
  • Cellular Mechanisms :
    • The compound has implications in several cellular pathways, such as apoptosis, autophagy, and inflammation. It may influence signaling pathways like JAK/STAT and MAPK/ERK, which are critical for cell cycle regulation and response to stress .

Case Studies

  • Antiviral Activity :
    • In a study examining the antiviral properties of similar compounds, (4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside was shown to inhibit viral replication in vitro, suggesting its potential as a therapeutic agent against viral infections .
  • Inhibition of Bacterial Growth :
    • Research indicated that this compound could inhibit the growth of specific bacterial strains, providing insights into its potential use as an antibiotic or in antibiotic formulations .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Glycobiology ResearchUsed as a reagent to study carbohydrate interactions
AntimicrobialExhibits activity against bacteria and viruses
Cellular SignalingInvolvement in apoptosis and inflammatory responses

Properties

Molecular Formula

C13H17NO6

Molecular Weight

283.28 g/mol

IUPAC Name

5-(nitromethyl)-2-phenylmethoxyoxane-3,4-diol

InChI

InChI=1S/C13H17NO6/c15-11-10(6-14(17)18)8-20-13(12(11)16)19-7-9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2

InChI Key

POWXZODMVVLAHO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-]

Origin of Product

United States

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